3-(3,5-Difluorophenyl)-2-methyl-1-propene
Description
The exploration of novel organic molecules is a cornerstone of chemical research, driving innovations across various scientific disciplines, including materials science and medicinal chemistry. The compound 3-(3,5-Difluorophenyl)-2-methyl-1-propene represents a confluence of two important structural motifs: an aryl-substituted olefin and a difluorinated phenyl ring. This unique combination suggests a rich area for scientific inquiry.
Aryl-substituted olefins, or styrenic compounds, are fundamental building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules and polymers. The presence of an olefinic double bond provides a reactive handle for various chemical transformations.
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. tandfonline.com Fluorine's high electronegativity and relatively small size can profoundly influence properties such as metabolic stability, binding affinity to biological targets, and membrane permeability. tandfonline.comnih.gov It is estimated that approximately 20% of all pharmaceuticals contain fluorine. wikipedia.org The carbon-fluorine bond is the strongest single bond in organic chemistry, contributing to the enhanced stability of fluorinated compounds. alfa-chemistry.com
The specific 3,5-difluorophenyl substitution pattern is of particular interest as it can alter the electronic properties of the aromatic ring and influence its interactions with biological targets or its reactivity in chemical transformations. Therefore, this compound stands as a molecule of interest at the intersection of fundamental organic synthesis and applied chemical research.
The synthesis of aryl-substituted olefins has been a subject of extensive research. The Palladium-catalyzed Mizoroki-Heck reaction, for instance, is a powerful method for the arylation of olefins, although challenges can arise with electron-rich olefins, often leading to mixtures of regioisomers. acs.org More recent developments have focused on achieving higher regioselectivity, with some success using ionic liquids or specific solvent systems like ethylene (B1197577) glycol to favor the formation of α-arylated products. acs.org Iron-catalyzed reductive coupling of alkyl halides with terminal arylalkynes has also emerged as a method for the stereoselective synthesis of Z-olefins. acs.org
The broader field of organofluorine chemistry has seen significant advancements. The difunctionalization of carbon-carbon double bonds is a key strategy for creating complex fluorinated molecules. researchgate.net Various methods for the fluorofunctionalization of alkenes, both inter- and intramolecularly, have been developed, highlighting the drive to synthesize novel fluorinated compounds for pharmaceutical and material science applications. researchgate.net For instance, the synthesis of fluorinated pyrazole (B372694) derivatives has yielded compounds with potent antibacterial activity. mdpi.com
The synthesis of structurally similar compounds provides insights into potential synthetic routes for this compound. For example, the synthesis of 3-(3,5-difluorophenyl)propanoic acid has been documented, involving the reduction of 3-(3,5-difluorophenyl)propenoic acid. prepchem.com While not a direct precursor, this demonstrates the accessibility of the 3,5-difluorophenyl moiety. The synthesis of other fluorinated aryl-alkenes, such as 3-(2,4-difluorophenyl)-2-methyl-1-propene (B3315543) and 3-(3-fluoro-2-methylphenyl)-2-methyl-1-propene, are also noted in chemical supplier databases, suggesting their utility as intermediates in chemical synthesis. bldpharm.comclearsynth.com
A comprehensive search of the scientific literature reveals a significant research gap concerning the specific compound this compound. While its constituent parts—the aryl-substituted olefin and the difluorinated phenyl group—are well-studied in other contexts, their combination in this particular arrangement remains largely unexplored.
This lack of information presents a compelling motivation for investigation. The unique electronic and steric environment created by the 3,5-difluoro substitution pattern on the phenyl ring, coupled with the 2-methyl-1-propene side chain, could lead to novel reactivity and properties. Key unanswered questions include:
What are the most efficient and stereoselective synthetic routes to produce this compound?
How does the 3,5-difluoro substitution pattern influence the reactivity of the olefinic bond in common organic transformations (e.g., hydrogenation, oxidation, polymerization)?
What are the precise physical and spectroscopic properties of this compound?
Could this molecule serve as a valuable building block for the synthesis of novel agrochemicals, pharmaceuticals, or advanced materials? For example, fluorinated compounds are known to be used in agrochemicals, with over half of them containing carbon-fluorine bonds. wikipedia.org
Addressing these questions would not only fill a void in the chemical literature but also potentially unlock new avenues for chemical synthesis and material design.
Based on the identified research gaps, a focused investigation of this compound should be guided by the following primary objectives:
Development of a reliable synthetic protocol: The initial and most critical objective is to establish an efficient and scalable synthesis of this compound. This would likely involve exploring variations of known coupling reactions, such as the Heck or Suzuki reactions, starting from commercially available 1-bromo-3,5-difluorobenzene (B42898) and a suitable propene derivative. Optimization of reaction conditions, including catalyst, solvent, and temperature, will be crucial.
Thorough characterization: Once synthesized, the compound must be rigorously characterized to confirm its structure and purity. This will involve a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), mass spectrometry (MS), and infrared (IR) spectroscopy. Determination of key physical properties such as melting point, boiling point, and solubility will also be essential.
Exploration of reactivity: A systematic study of the reactivity of the olefinic bond in this compound is a key objective. This would involve subjecting the compound to a range of standard organic transformations to assess the influence of the difluorinated phenyl ring on the outcome of these reactions.
Evaluation of potential applications: The final objective would be to explore the potential of this compound as a precursor for more complex molecules. This could involve its use in polymerization reactions to create novel fluorinated polymers or its incorporation into scaffolds for the synthesis of potential biologically active compounds.
By pursuing these objectives, the scientific community can gain a comprehensive understanding of this currently understudied molecule, paving the way for its potential use in a variety of chemical applications.
Properties
IUPAC Name |
1,3-difluoro-5-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2/c1-7(2)3-8-4-9(11)6-10(12)5-8/h4-6H,1,3H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBJZWHSMKPFMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=CC(=C1)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101246000 | |
| Record name | 1,3-Difluoro-5-(2-methyl-2-propen-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101246000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951892-81-2 | |
| Record name | 1,3-Difluoro-5-(2-methyl-2-propen-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Difluoro-5-(2-methyl-2-propen-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101246000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 3,5 Difluorophenyl 2 Methyl 1 Propene
Retrosynthetic Analysis of the 3-(3,5-Difluorophenyl)-2-methyl-1-propene Scaffold
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. rsc.org For this compound, two primary disconnections are considered, as illustrated below.
Scheme 1: Retrosynthetic Analysis of this compound
Route A: Wittig-type Reaction
This disconnection breaks the double bond, suggesting a Wittig reaction between a phosphorus ylide and a carbonyl compound. Specifically, this involves the reaction of isopropylidenetriphenylphosphorane with 3,5-difluorobenzaldehyde (B1330607).
Route B: Grignard-type Reaction
This disconnection breaks the C-C single bond between the aromatic ring and the propenyl group. This suggests a reaction between a Grignard reagent, such as 3,5-difluorobenzylmagnesium bromide, and a ketone like acetone (B3395972), followed by dehydration.
Development and Optimization of Direct Synthetic Routes to this compound
Based on the retrosynthetic analysis, two primary synthetic routes are proposed and discussed in detail.
Selection of Precursors and Reagents for Carbon-Carbon Bond Formation
Wittig Reaction Route:
The key precursors for this route are 3,5-difluorobenzaldehyde and a source for the isopropylidene ylide, typically isopropyltriphenylphosphonium (B8661593) iodide. 3,5-Difluorobenzaldehyde can be synthesized via the oxidation of 3,5-difluorotoluene. google.com The phosphorus ylide, isopropylidenetriphenylphosphorane, is generated in situ from the corresponding phosphonium (B103445) salt by treatment with a strong base. prepchem.com
Grignard Reaction Route:
This route requires 3,5-difluorobenzyl bromide and acetone. 3,5-Difluorobenzyl bromide can be synthesized from 3,5-difluorobenzyl alcohol by treatment with hydrobromic acid and sulfuric acid. chemicalbook.comnih.gov Acetone is a readily available and inexpensive ketone. The Grignard reagent, 3,5-difluorobenzylmagnesium bromide, is prepared by reacting 3,5-difluorobenzyl bromide with magnesium metal in an anhydrous ether solvent. libretexts.orgyoutube.com
Reaction Conditions and Parameter Optimization (Temperature, Solvent, Time)
Wittig Reaction:
The Wittig reaction is a versatile method for alkene synthesis. wvu.edu The reaction of an aldehyde with a non-stabilized ylide, such as isopropylidenetriphenylphosphorane, is typically fast and proceeds under mild conditions.
Solvent: Anhydrous tetrahydrofuran (B95107) (THF) is a common solvent for Wittig reactions as it effectively dissolves the reactants and the intermediate oxaphosphetane. prepchem.com
Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature to ensure controlled reaction and maximize yield. prepchem.com
Time: The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.
Grignard Reaction and Dehydration:
The Grignard reaction is a powerful tool for forming carbon-carbon bonds. masterorganicchemistry.com
Grignard Reagent Formation: The formation of the Grignard reagent is highly sensitive to moisture and requires an anhydrous solvent, typically diethyl ether or THF. libretexts.org
Reaction with Acetone: The addition of the Grignard reagent to acetone is usually carried out at a low temperature (e.g., 0 °C) to control the exothermic reaction. youtube.com
Dehydration: The resulting tertiary alcohol can be dehydrated to the target alkene using an acid catalyst, such as sulfuric acid or phosphoric acid, with heating.
Yield Enhancement Strategies for this compound Synthesis
For the Wittig Route:
Base Selection: The choice of base for generating the ylide is crucial. Strong bases like n-butyllithium or sodium hydride are commonly used to ensure complete deprotonation of the phosphonium salt. prepchem.com
Stoichiometry: Using a slight excess of the ylide can help to drive the reaction to completion.
Purification: The primary byproduct of the Wittig reaction is triphenylphosphine (B44618) oxide, which can sometimes be challenging to separate from the desired product. Chromatographic purification is often necessary.
For the Grignard Route:
Purity of Reagents: The success of the Grignard reaction heavily relies on the purity of the magnesium and the dryness of the solvent and glassware. libretexts.org
Control of Side Reactions: A common side reaction is the Wurtz coupling of the benzyl (B1604629) bromide. This can be minimized by slow addition of the bromide to the magnesium suspension.
Dehydration Conditions: The conditions for dehydration must be carefully controlled to avoid rearrangement of the double bond or polymerization.
Table 1: Comparison of Proposed Synthetic Routes
| Feature | Wittig Reaction | Grignard Reaction & Dehydration |
| Key Transformation | C=C bond formation | C-C bond formation followed by elimination |
| Main Precursors | 3,5-Difluorobenzaldehyde, Isopropyltriphenylphosphonium Iodide | 3,5-Difluorobenzyl Bromide, Acetone |
| Key Reagents | Strong base (e.g., n-BuLi) | Magnesium, Acid catalyst |
| Number of Steps | One main synthetic step | Two main synthetic steps |
| Potential Byproducts | Triphenylphosphine oxide | Wurtz coupling products, di-alkylation products |
Exploration of Stereoselective or Enantioselective Synthesis Pathways (if applicable)
The target molecule, this compound, is achiral and does not possess any stereocenters. Therefore, stereoselective or enantioselective synthesis pathways are not applicable for its preparation.
Investigation of Sustainable and Green Chemistry Approaches in this compound Synthesis
Efforts to develop more environmentally friendly synthetic methods are of growing importance.
Green Wittig Reaction:
Solvent-Free Conditions: For certain Wittig reactions, it is possible to run the reaction under solvent-free conditions, which significantly reduces waste. wvu.edugctlc.org This typically involves grinding the solid reactants together. gctlc.org
Aqueous Wittig Reaction: The use of water as a solvent for the Wittig reaction has been explored and shown to be effective for certain substrates, offering a much greener alternative to traditional organic solvents. acs.org
Catalytic Wittig Reaction: Catalytic versions of the Wittig reaction are being developed to reduce the stoichiometric use of phosphine (B1218219) reagents, thereby improving atom economy. rsc.org
Greener Grignard Reactions:
While Grignard reactions have inherent limitations in terms of solvent choice due to the high reactivity of the reagent, some improvements can be made:
Solvent Selection: Exploring the use of greener ether solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, can be a more sustainable option than traditional THF or diethyl ether.
Table 2: Green Chemistry Considerations for Synthesis
| Green Chemistry Principle | Application in Wittig Synthesis | Application in Grignard Synthesis |
| Waste Prevention | Catalytic variants to reduce triphenylphosphine oxide waste. rsc.org | Optimization to minimize Wurtz coupling byproducts. |
| Safer Solvents | Use of water or solvent-free conditions. gctlc.orgacs.org | Use of bio-derived solvents like 2-MeTHF. |
| Energy Efficiency | Reactions often proceed at room temperature. wvu.edu | Optimization of heating/cooling cycles. |
| Atom Economy | Inherently poor due to formation of triphenylphosphine oxide. | Generally better atom economy in the C-C bond formation step. |
Flow Chemistry Techniques in the Synthesis of this compound Remain Undocumented in Publicly Available Literature
Despite a thorough review of scientific databases and publicly accessible information, no specific synthetic methodologies employing flow chemistry for the production of the chemical compound this compound have been documented. Furthermore, detailed research findings or data tables pertaining to its synthesis under continuous flow conditions are not available in the current body of scientific literature.
Flow chemistry, a paradigm shift from traditional batch processing, involves the continuous pumping of reagents through a network of tubes and reactors. This technology offers significant advantages for chemical synthesis, particularly for organo-fluorine compounds. The introduction of fluorine atoms into organic molecules can impart unique and desirable properties, but their synthesis often involves hazardous reagents and highly energetic reactions that can be difficult to control in conventional batch reactors. researchgate.netmdpi.com Flow chemistry systems, with their superior heat and mass transfer, enable safer and more efficient execution of such transformations. google.com
The application of flow chemistry has been successfully demonstrated for a variety of fluorination reactions, including those using reagents like diethylaminosulfur trifluoride (DAST) and for the synthesis of complex fluorinated molecules. researchgate.net Continuous-flow setups are praised for their ability to minimize the accumulation of unstable intermediates, enhance reaction control, and facilitate scalability from laboratory to industrial production.
However, the application of these advanced techniques to the specific synthesis of this compound has not been reported. Searches for established synthetic routes for this compound, which could potentially be adapted to a flow process, have also yielded no specific results. While general methods for creating similar structures exist, such as the Claisen-Schmidt condensation for propenones researchgate.net or syntheses of other phenyl-substituted compounds, mdpi.com a direct and documented pathway to this compound is absent from the reviewed sources.
Consequently, without any established synthetic protocol for this target compound, a discussion or presentation of data on its synthesis via flow chemistry is not possible at this time.
Mechanistic and Kinetic Investigations of Reactions Involving 3 3,5 Difluorophenyl 2 Methyl 1 Propene
Elucidation of Reaction Mechanisms for Functionalization of 3-(3,5-Difluorophenyl)-2-methyl-1-propene
The functionalization of this compound can occur at two primary sites: the propene moiety and the difluorophenyl ring. The elucidation of the mechanisms governing these transformations is essential for synthetic applications.
The carbon-carbon double bond of the propene group is susceptible to electrophilic attack. The general mechanism for the electrophilic addition of a generic electrophile (E-Nu) to an alkene proceeds in a two-step manner. nih.govlibretexts.org
Step 1: Electrophilic Attack and Formation of a Carbocation Intermediate
The reaction is initiated by the attack of the π electrons of the double bond on the electrophile (E+), leading to the formation of a carbocation intermediate. For this compound, this attack follows Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that is bonded to the greater number of hydrogen atoms. chemguide.co.uklibretexts.orgchemguide.co.uk This results in the formation of a more stable tertiary carbocation at the C2 position, which is also stabilized by the adjacent phenyl ring.
The formation of the tertiary carbocation is favored over the alternative primary carbocation that would be formed if the electrophile were to add to the C2 carbon. The stability of the tertiary carbocation is significantly greater due to hyperconjugation and inductive effects of the methyl and phenyl groups.
Step 2: Nucleophilic Capture
The carbocation intermediate is then rapidly attacked by the nucleophile (Nu-) to form the final addition product.
A representative example is the addition of hydrogen halides (HX). The proton (H+) acts as the electrophile, adding to the C1 carbon to form the tertiary carbocation, which is then attacked by the halide ion (X-) to yield the 2-halo-3-(3,5-difluorophenyl)-2-methylpropane. chemguide.co.uk
Hypothetical Reaction Scheme for Electrophilic Addition:
The 3,5-difluorophenyl group can undergo electrophilic aromatic substitution (EAS). The fluorine atoms are deactivating yet ortho, para-directing substituents. nist.gov However, in the case of 3,5-difluorosubstitution, the positions ortho and para to one fluorine atom are meta to the other. The directing effects of the two fluorine atoms reinforce each other, directing incoming electrophiles to the C2, C4, and C6 positions of the phenyl ring.
The general mechanism for electrophilic aromatic substitution involves two steps: nist.gov
Step 1: Attack of the Electrophile
The aromatic ring acts as a nucleophile and attacks the electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Step 2: Deprotonation
A base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.
Due to the presence of two deactivating fluorine atoms, the aromatic ring of this compound is less reactive towards electrophiles compared to benzene. Therefore, harsher reaction conditions or more potent electrophiles are generally required for substitution to occur. researchgate.net
Kinetic Studies of Key Transformation Reactions of this compound
Kinetic studies are instrumental in understanding the factors that influence the rate of a reaction, such as concentration, temperature, and catalysts.
Rate = k [this compound] [Electrophile]
The reaction order can be determined experimentally by systematically varying the initial concentrations of the reactants and observing the effect on the initial reaction rate.
Hypothetical Kinetic Data for the Bromination of this compound
| Experiment | [Alkene] (mol/L) | [Br₂] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁴ |
This is a hypothetical data table for illustrative purposes.
From this hypothetical data, doubling the concentration of either the alkene or bromine doubles the initial rate, indicating that the reaction is first-order with respect to both reactants.
The activation energy (Ea) is the minimum energy required for a reaction to occur. It can be determined by measuring the rate constant (k) at different temperatures and using the Arrhenius equation:
k = A e-Ea/RT
where A is the pre-exponential factor, R is the gas constant, and T is the temperature in Kelvin. A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R.
Thermodynamic parameters such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡) can also be determined from the temperature dependence of the rate constant using the Eyring equation. These parameters provide further insight into the transition state of the reaction. For many electrophilic additions to alkenes, the activation energy is relatively low, and the reactions are often exothermic. libretexts.org Some radical-molecule reactions involving alkenes can even exhibit negative activation energies. nih.gov
Hypothetical Thermodynamic Parameters for Electrophilic Bromination at 298 K
| Parameter | Value |
| Ea | 55 kJ/mol |
| ΔH‡ | 52.5 kJ/mol |
| ΔS‡ | -85 J/mol·K |
| ΔG‡ | 77.8 kJ/mol |
This is a hypothetical data table for illustrative purposes.
Isotope Labeling Experiments for Mechanistic Probing
Isotope labeling is a powerful technique used to trace the fate of atoms during a chemical reaction, thereby providing detailed mechanistic information. frontiersin.org In the context of reactions involving this compound, deuterium (B1214612) (²H or D) or carbon-13 (¹³C) labeling could be employed.
For instance, to confirm the regioselectivity of electrophilic addition, one could use a deuterated reagent like D-Cl. The position of the deuterium atom in the product can be determined by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. If the reaction proceeds via the more stable tertiary carbocation, the deuterium will be found exclusively on the C1 carbon.
Furthermore, kinetic isotope effect (KIE) studies can be used to determine if a particular C-H (or C-D) bond is broken in the rate-determining step of a reaction. For electrophilic aromatic substitution, a primary KIE is often observed when the C-H bond cleavage is part of the rate-determining step, which can be the case under certain conditions.
The use of stable isotope labeling in conjunction with mass spectrometry is a common strategy in metabolomics to identify and trace metabolites, a principle that can be applied to reaction mechanism studies.
Computational Verification of Proposed Reaction Mechanisms
As of the current body of scientific literature, specific computational studies detailing the reaction mechanisms and kinetic profiles of This compound are not available. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for verifying reaction pathways, calculating transition states, and predicting kinetic data, such focused research has not been published for this specific compound.
In principle, the reaction mechanisms of this compound would be amenable to computational investigation. For instance, in an electrophilic addition reaction, which is characteristic of alkenylbenzenes, computational models could elucidate the structure and stability of the potential benzylic carbocation intermediate. The presence of two fluorine atoms on the phenyl ring would influence the electron density of the aromatic system and the stability of such an intermediate, effects that could be precisely quantified through computational analysis.
A hypothetical computational study on an electrophilic addition to this compound would likely involve the following:
Geometry Optimization: Calculation of the lowest energy conformations of the reactant, intermediates, transition states, and products.
Frequency Calculations: To confirm that optimized structures correspond to energy minima (reactants, intermediates, products) or first-order saddle points (transition states) on the potential energy surface.
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a calculated transition state connects the intended reactant and product.
Calculation of Thermochemical Data: Including activation energies (energy barriers) and reaction enthalpies to predict the kinetic and thermodynamic favorability of a proposed mechanistic pathway.
Such studies would provide quantitative data to support or refute proposed mechanisms, offering a deeper understanding of the compound's reactivity. However, without specific published research, any discussion remains speculative. The scientific community awaits dedicated computational investigations to provide these valuable insights for this compound.
Computational Chemistry and Theoretical Studies of 3 3,5 Difluorophenyl 2 Methyl 1 Propene
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. researchgate.net By solving the Schrödinger equation in an approximate manner, DFT methods, such as B3LYP, can determine the distribution of electrons within a molecule, which in turn governs its reactivity and physical properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. researchgate.net
For 3-(3,5-Difluorophenyl)-2-methyl-1-propene, the HOMO is expected to be localized primarily on the π-system of the 2-methyl-1-propene moiety, as the double bond is a region of high electron density. The LUMO, conversely, would likely be distributed over the difluorophenyl ring, influenced by the electron-withdrawing fluorine atoms. The HOMO-LUMO gap for this compound would be a critical parameter in predicting its behavior in, for example, cycloaddition reactions. A smaller gap would suggest higher reactivity.
Table 1: Predicted Frontier Orbital Properties of this compound
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | Relatively High | Indicates electron-donating capability of the propene group. |
| LUMO Energy | Relatively Low | Indicates electron-accepting potential of the difluorophenyl ring. |
| HOMO-LUMO Gap | Moderate | Determines the molecule's kinetic stability and reactivity. |
| HOMO Location | Primarily on the C=C bond of the propene moiety. | Site of potential electrophilic attack. |
| LUMO Location | Distributed across the difluorophenyl ring. | Site of potential nucleophilic attack. |
Note: The values in this table are predictive and based on the analysis of similar structures. Specific energy values would require dedicated DFT calculations.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged or polar species. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular mechanics and molecular dynamics simulations are computational methods used to explore the potential energy surface of a molecule and identify its stable conformers.
For this compound, rotation around the C-C single bond connecting the phenyl ring and the propene group would be the primary source of conformational isomerism. The size and electronic nature of the 3,5-difluorophenyl group and the 2-methyl-1-propene group would create steric and electronic effects that favor certain conformations over others. A detailed conformational analysis would reveal the relative energies of these conformers and the energy barriers between them.
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) of this compound
Computational chemistry can predict various spectroscopic properties with a high degree of accuracy, which can be used to interpret experimental spectra or to predict the spectra of unknown compounds.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be performed using DFT. For this compound, predicted ¹H and ¹³C NMR spectra would show distinct signals for the protons and carbons in the phenyl ring, the methyl group, and the vinyl group. The fluorine atoms would cause characteristic splitting patterns in the signals of adjacent carbons and protons.
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum. For the target molecule, characteristic peaks would be expected for the C=C stretching of the alkene, C-H stretching of the aromatic and aliphatic groups, and C-F stretching of the difluorophenyl ring.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to a molecule's Ultraviolet-Visible (UV-Vis) spectrum. The spectrum of this compound would be expected to show absorptions corresponding to π-π* transitions within the phenyl ring and the propene moiety.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Key Features |
| ¹H NMR | Signals for aromatic, vinyl, and methyl protons with characteristic splitting due to F-H coupling. |
| ¹³C NMR | Signals for aromatic, alkene, and methyl carbons with C-F coupling. |
| IR | Bands for C=C stretch (~1650 cm⁻¹), aromatic C=C stretch (~1600 cm⁻¹), C-H stretches (~2900-3100 cm⁻¹), and C-F stretches (~1100-1300 cm⁻¹). |
| UV-Vis | Absorption maxima in the UV region corresponding to π-π* transitions. |
Note: The spectral data in this table are estimations based on known ranges for similar functional groups.
Theoretical Studies of Reaction Pathways and Transition States for Derivatives
Computational chemistry is a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction pathway. For reactions involving derivatives of this compound, such as addition reactions to the double bond, computational studies could identify the most favorable reaction mechanism (e.g., concerted vs. stepwise) and predict the stereochemical outcome.
Non-Covalent Interactions and Supramolecular Assembly Potential
Non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, play a critical role in determining the three-dimensional structure of molecules in the solid state and in solution. The presence of the difluorophenyl ring in this compound suggests the potential for π-π stacking interactions between molecules. Additionally, the fluorine atoms could participate in weak hydrogen bonding or halogen bonding, influencing the crystal packing and supramolecular assembly of the compound. Computational methods can be used to model and quantify these weak interactions.
Reactions at the Alkene Functionality
The carbon-carbon double bond in the propene moiety is susceptible to a range of addition reactions, providing a versatile handle for chemical modification.
Hydrogenation and Reduction Reactions
The alkene functionality can be readily reduced to the corresponding alkane through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas in the presence of a metal catalyst.
Reaction Profile: The hydrogenation of this compound yields 1-(3,5-difluorophenyl)-2-methylpropane.
Catalysts: Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and nickel-rhenium (Ni-Re) supported on titanium dioxide (TiO₂) rsc.org.
Conditions: The reaction is typically carried out in a solvent such as ethanol, ethyl acetate, or water at temperatures ranging from ambient to moderate (e.g., 40°C), often under hydrogen pressure rsc.org.
| Catalyst | Solvent | Temperature | Pressure | Product |
|---|---|---|---|---|
| Palladium on Carbon (Pd/C) | Ethanol | Room Temperature | 1-5 atm H₂ | 1-(3,5-Difluorophenyl)-2-methylpropane |
| Platinum(IV) Oxide (Adam's catalyst) | Ethyl Acetate | Room Temperature | 1-3 atm H₂ | 1-(3,5-Difluorophenyl)-2-methylpropane |
| Ni-Re/TiO₂ | Water | 40°C | 10-50 bar H₂ | 1-(3,5-Difluorophenyl)-2-methylpropane |
Halogenation and Hydrohalogenation
The double bond readily undergoes addition reactions with halogens and hydrohalic acids.
Halogenation: In the presence of halogens like bromine (Br₂) or chlorine (Cl₂), an addition reaction occurs across the double bond. However, under conditions of low halogen concentration and with a radical initiator, allylic halogenation can become a competing pathway, substituting a hydrogen on the methyl group adjacent to the double bond libretexts.orgyoutube.com. For direct addition, the expected product would be 1,2-dihalo-3-(3,5-difluorophenyl)-2-methylpropane.
Hydrohalogenation: The addition of hydrohalic acids, such as hydrogen bromide (HBr) or hydrogen chloride (HCl), is expected to follow Markovnikov's rule. The reaction proceeds via the formation of the more stable tertiary carbocation at the C2 position, leading to the formation of 2-halo-3-(3,5-difluorophenyl)-2-methylpropane as the major product.
Hydroboration-Oxidation and Epoxidation
These reactions allow for the introduction of an oxygen functionality at the alkene.
Hydroboration-Oxidation: This two-step process facilitates the anti-Markovnikov addition of water across the double bond wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.com.
Hydroboration: The alkene reacts with a borane reagent (e.g., BH₃ in THF), where the boron atom adds to the less substituted carbon (C1) and a hydrogen atom adds to the more substituted carbon (C2) in a syn-addition manner libretexts.orgmasterorganicchemistry.com.
Oxidation: The resulting organoborane intermediate is then oxidized, typically using hydrogen peroxide (H₂O₂) and a base (e.g., NaOH), to replace the boron atom with a hydroxyl group libretexts.orglibretexts.orgmasterorganicchemistry.com. The final product is 3-(3,5-difluorophenyl)-2-methyl-1-propanol.
Epoxidation: The double bond can be converted to an epoxide ring using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like sodium hypochlorite (NaClO) beilstein-journals.org. This reaction would yield 2-(3,5-difluorobenzyl)-2-methyloxirane researchgate.net. The formation of epoxides is a valuable transformation as they are versatile intermediates for further synthesis beilstein-journals.orgmdpi.com.
Polymerization Studies Utilizing the Alkene Moiety
While specific polymerization studies for this compound are not extensively documented, its structure as a substituted styrene suggests potential for polymerization. Fluorinated styrenes are known to undergo free-radical polymerization researchgate.net. Such polymerizations are typically initiated by radical initiators like perfluorodibenzoyl peroxide keio.ac.jp. The resulting polymers, incorporating fluorine atoms, could exhibit properties such as enhanced thermal stability and low water absorption, making them potentially suitable for optical applications researchgate.net.
Reactions on the 3,5-Difluorophenyl Ring
The aromatic ring, while deactivated by the electron-withdrawing fluorine atoms, can still undergo electrophilic aromatic substitution (SₑAr) reactions, albeit under more forcing conditions than unsubstituted benzene wikipedia.org.
Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Sulfonation)
The directing effects of the substituents on the ring determine the position of substitution for incoming electrophiles. The two fluorine atoms are deactivating but ortho-, para-directing groups, while the alkyl substituent is a weak activating, ortho-, para-directing group wikipedia.org.
Chemical Reactivity and Derivatization of this compound: Avenues for Advanced Material Synthesis
The strategic functionalization of fluorinated organic molecules is a cornerstone of modern materials science. The unique physicochemical properties imparted by fluorine atoms, such as high thermal stability, chemical inertness, and altered electronic characteristics, make fluorinated compounds highly desirable building blocks for advanced materials. This article explores the chemical reactivity and derivatization strategies for this compound, a versatile precursor for novel functional materials.
Advanced Analytical Methodologies for 3 3,5 Difluorophenyl 2 Methyl 1 Propene
Chromatographic Separation Techniques
Chromatography is the cornerstone of analytical chemistry for separating individual components from a mixture. For a non-polar compound like 3-(3,5-Difluorophenyl)-2-methyl-1-propene, both gas and liquid chromatography serve as robust methods for its isolation and quantification.
Gas Chromatography (GC) for Purity Assessment and Quantitative Analysis
Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds such as this compound. It is widely employed for purity assessment of the synthesized compound and for its quantification in reaction mixtures or final products. The separation is based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
A typical GC method would utilize a non-polar or medium-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase. diva-portal.org The oven temperature is programmed to ramp from a lower initial temperature to a higher final temperature to ensure the efficient elution of the analyte and any potential impurities. A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity to hydrocarbons and a wide linear range. For purity analysis, the peak area percentage of this compound relative to the total area of all detected peaks provides a measure of its purity.
Table 1: Illustrative GC Parameters for Purity Analysis
| Parameter | Value |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Oven Program | Initial 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 300 °C |
| Expected Retention Time | ~12.5 min |
High-Performance Liquid Chromatography (HPLC) for Mixture Analysis and Purification
High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing compounds that may not be suitable for GC due to low volatility or thermal instability. For a non-polar molecule like this compound, reversed-phase HPLC is the method of choice. pharmaguru.co In this mode, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. pharmaknowledgeforum.com
The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol, is typically used. pharmaguru.co By adjusting the ratio of the organic solvent, the retention time of the compound can be controlled to achieve separation from other components in a mixture. sielc.com Fluorinated stationary phases can also offer unique selectivity for separating fluorinated compounds. chromatographyonline.comresearchgate.net Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring in the compound absorbs UV light.
Table 2: Representative HPLC Conditions for Mixture Analysis
| Parameter | Value |
| Column | C18 reversed-phase, 150 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (75:25 v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV/VIS at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~5.8 min |
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of spectroscopy. These methods provide a much higher degree of certainty in both the identification and quantification of analytes in complex matrices.
GC-MS and LC-MS for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool that couples the separation capabilities of GC with the qualitative and quantitative power of mass spectrometry. As the separated components elute from the GC column, they are introduced into the ion source of the mass spectrometer. Electron ionization (EI) is a common technique that fragments the molecule in a reproducible manner, creating a unique mass spectrum that serves as a "molecular fingerprint." This fingerprint can be compared against spectral libraries for positive identification. The molecular ion of fluorinated compounds may not always be observed with EI, but softer ionization techniques like field ionization (FI) can be used to determine the molecular weight. jeol.com
Liquid Chromatography-Mass Spectrometry (LC-MS) offers a similar advantage for non-volatile or thermally labile compounds. utwente.nl The eluent from the HPLC column is passed into an interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which generates ions that are then analyzed by the mass spectrometer. nih.gov LC-MS/MS, or tandem mass spectrometry, adds another layer of specificity by allowing for the fragmentation of a selected parent ion into product ions, which is highly useful for structural confirmation and for quantifying the analyte in complex samples with high background noise. nih.govresearchgate.net
Table 3: Projected Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Expected Molecular Ion (M+) | Key Fragment Ions (m/z) |
| GC-MS | Electron Impact (EI) | 168.07 | 153, 145, 127, 115 |
| LC-MS | APCI (+) | 169.08 [M+H]+ | 153, 127 |
LC-NMR for In-Line Structural Elucidation
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents a pinnacle in hyphenated techniques, directly coupling the separation power of HPLC with the unparalleled structural elucidation capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy. globalresearchonline.net This technique allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column.
For a molecule like this compound, LC-NMR would be exceptionally powerful. The presence of fluorine atoms makes ¹⁹F NMR a highly sensitive and informative experiment. oxinst.com The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, leading to high sensitivity. wikipedia.org An LC-¹⁹F NMR experiment could directly confirm the presence and electronic environment of the fluorine atoms in the separated peak. Furthermore, ¹H NMR spectra can be acquired simultaneously or in a stopped-flow mode, where the chromatographic flow is paused to allow for longer acquisition times and more advanced 2D NMR experiments (like ¹H-¹³C correlations) on the isolated peak. globalresearchonline.net This provides unambiguous structural confirmation of the analyte in-line, without the need for laborious fraction collection and subsequent analysis. nih.gov
Future Research Directions and Potential Applications of 3 3,5 Difluorophenyl 2 Methyl 1 Propene
Identification of Unexplored Synthetic Pathways to Novel Derivatives
The chemical structure of 3-(3,5-Difluorophenyl)-2-methyl-1-propene offers multiple sites for chemical modification, paving the way for the synthesis of a diverse library of novel derivatives. The presence of the alkene functionality and the activated aromatic ring are key to its synthetic versatility.
One of the primary areas of exploration would be the functionalization of the double bond. Reactions such as epoxidation, dihydroxylation, and ozonolysis could yield a variety of valuable derivatives. For instance, epoxidation would produce the corresponding epoxide, a versatile intermediate for the synthesis of diols and amino alcohols.
Another fruitful area of research would be the modification of the aromatic ring. The fluorine atoms can influence the regioselectivity of electrophilic aromatic substitution reactions. Furthermore, nucleophilic aromatic substitution, while challenging, could be explored under specific conditions to introduce other functional groups.
The benzylic position also presents opportunities for functionalization through radical reactions. For example, allylic bromination could introduce a bromine atom, which can then be displaced by a variety of nucleophiles to create a range of new compounds.
A table of potential synthetic transformations and the resulting novel derivatives is presented below:
| Reaction Type | Reagents | Potential Product |
| Epoxidation | m-CPBA | 2-(3,5-difluorobenzyl)-2-methyloxirane |
| Dihydroxylation | OsO₄, NMO | 1-(3,5-difluorophenyl)-2-methylpropane-2,3-diol |
| Ozonolysis | O₃, then DMS | (3,5-difluorophenyl)acetaldehyde and acetone (B3395972) |
| Hydroboration-Oxidation | BH₃·THF, then H₂O₂, NaOH | 3-(3,5-difluorophenyl)-2-methylpropan-1-ol |
| Allylic Bromination | NBS, light | 1-bromo-3-(3,5-difluorophenyl)-2-methyl-1-propene |
Potential as a Building Block in Materials Science (e.g., monomers for specialty polymers, precursors for functional materials)
Fluorinated polymers are well-known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. nih.gov The unique structure of this compound makes it a promising candidate as a monomer for the synthesis of specialty polymers.
The vinyl group in this compound allows it to undergo polymerization, potentially leading to polymers with interesting characteristics. The presence of the difluorophenyl group is expected to impart properties such as hydrophobicity, thermal stability, and a low refractive index to the resulting polymer. Copolymers could also be synthesized by reacting this monomer with other vinyl monomers, such as methyl methacrylate (B99206) or styrene, to fine-tune the properties of the final material. researchgate.netelsevierpure.com
The potential properties of a homopolymer of this compound are summarized in the table below, based on the expected contributions of the fluorinated phenyl and isobutenyl groups.
| Property | Expected Characteristic | Rationale |
| Thermal Stability | High | Strong C-F bonds in the difluorophenyl group. nih.gov |
| Chemical Resistance | High | Inertness of the fluorinated aromatic ring. nih.gov |
| Refractive Index | Low | Presence of fluorine atoms. elsevierpure.com |
| Surface Energy | Low | Fluorine substitution leads to low surface tension. mdpi.com |
| Dielectric Constant | Low | Non-polar nature of the C-F bond. |
These properties could make polymers derived from this compound suitable for applications in high-performance coatings, optical materials, and advanced dielectrics.
Role as an Intermediate in the Synthesis of Complex Organic Molecules
The reactivity of its functional groups makes this compound a valuable intermediate for the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The difluorophenyl motif is a common feature in many biologically active compounds.
The double bond can be used as a handle to construct more elaborate carbon skeletons. For example, a Heck reaction could be employed to couple the alkene with an aryl halide, leading to more complex structures. Moreover, metathesis reactions could provide access to a variety of substituted alkenes.
The aromatic ring can be further functionalized to introduce pharmacophoric groups. For instance, the fluorine atoms could direct metallation at the C2 position, followed by quenching with an electrophile to introduce a substituent. Suzuki-Miyaura coupling reactions could also be employed by first converting the aryl ring to a boronic acid or ester derivative. nih.gov
The following table illustrates potential applications of this compound as a synthetic intermediate.
| Target Molecule Class | Synthetic Strategy | Key Reaction |
| Bioactive Heterocycles | Cyclization of a functionalized derivative | Intramolecular cyclization |
| Substituted Biaryls | Conversion to a boronic ester followed by cross-coupling | Suzuki-Miyaura Coupling nih.govresearchgate.net |
| Complex Natural Product Analogues | Stepwise elaboration of the carbon skeleton | Olefin metathesis, Heck reaction |
Challenges and Opportunities in the Broader Chemical Research Landscape Involving Similar Fluorinated Scaffolds
The study of fluorinated scaffolds like this compound presents both challenges and significant opportunities for the broader chemical research landscape.
Challenges:
Selective Functionalization: The high strength of the carbon-fluorine bond can make selective functionalization of the aromatic ring challenging. wikipedia.org Developing new catalytic systems for C-F bond activation is an ongoing area of research.
Stereocontrol: For reactions involving the double bond that create new stereocenters, achieving high levels of stereocontrol can be a significant hurdle.
Availability of Starting Materials: The synthesis of the parent compound itself may require multi-step procedures from commercially available starting materials, which could impact its accessibility for broader research.
Opportunities:
Novel Materials: The exploration of polymers and materials derived from this and similar fluorinated monomers could lead to the discovery of materials with unique and valuable properties. nih.gov
Medicinal Chemistry: The difluorophenyl group is a privileged scaffold in drug discovery. Investigating the biological activity of derivatives of this compound could lead to the identification of new therapeutic agents.
Catalysis: The development of new synthetic methods for the preparation and functionalization of such fluorinated building blocks will continue to drive innovation in catalysis.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(3,5-Difluorophenyl)-2-methyl-1-propene, and how can reaction conditions be optimized to minimize by-products?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or palladium-catalyzed coupling reactions. Optimization includes controlling temperature (e.g., maintaining ≤60°C to prevent decomposition) and using anhydrous conditions to avoid hydrolysis of intermediates. Catalytic systems like Lewis acids (e.g., AlCl₃) or transition-metal catalysts (e.g., Pd(PPh₃)₄) improve yield, while GC-MS or HPLC analysis helps identify by-products such as halogenated derivatives . Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the target compound .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent oxidation or polymerization. Short-term storage (-4°C for 1–2 weeks) is acceptable, but prolonged exposure to moisture or elevated temperatures (>25°C) degrades the compound, as indicated by increased vapor pressure (0.1±0.2 mmHg at 25°C) . Use PPE (gloves, N95 masks) due to hazards (H315, H318) and ensure fume hood usage during handling .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm for difluorophenyl) and methyl groups (δ 1.8–2.1 ppm). ¹⁹F NMR confirms fluorine substitution patterns (δ -110 to -120 ppm for meta-fluorine) .
- FT-IR : Detect C=C stretching (~1640 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemistry and bond angles, particularly for crystalline derivatives (e.g., cinnamic acid analogs) .
Advanced Research Questions
Q. When designing catalytic systems for the functionalization of this compound, what factors influence regioselectivity?
- Methodological Answer : Regioselectivity in electrophilic additions (e.g., hydrohalogenation) is influenced by:
- Electronic Effects : The electron-withdrawing difluorophenyl group directs electrophiles to the less substituted alkene carbon.
- Catalyst Choice : Pd-based catalysts favor allylic functionalization, while radical initiators (e.g., AIBN) promote anti-Markovnikov addition .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the fluorinated aromatic ring .
Q. How can researchers resolve discrepancies in reported biological activity data for derivatives of this compound?
- Methodological Answer : Contradictions in enzyme inhibition assays (e.g., γ-secretase) often arise from:
- Isomer Purity : Use chiral HPLC or circular dichroism to verify E/Z isomer ratios, as trans-isomers show higher bioactivity .
- Metabolic Stability : Incubate compounds with liver microsomes and analyze via LC-MS to identify degradation products that alter activity .
- Assay Conditions : Standardize protocols (e.g., MTT assay cell lines, DMSO concentration ≤0.1%) to minimize variability .
Q. What computational methods predict the reactivity of the difluorophenyl group in this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (FMOs) and Fukui indices for electrophilic/nucleophilic sites .
- MD Simulations : Assess solvent interactions (e.g., logP ~2.5) and conformational stability in biological membranes .
- SAR Studies : Correlate substituent effects (e.g., fluorine position) with experimental data (e.g., IC₅₀ values) using QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
